JSH-150: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective CDK9 Inhibitor
JSH-150: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Developed through a structure-guided rational drug design approach, JSH-150 exhibits an IC50 of 1 nM against CDK9 and demonstrates exceptional selectivity over other CDK family members and a broad panel of kinases.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of JSH-150, detailing the quantitative data of its analogs, comprehensive experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy. JSH-150 has emerged as a promising preclinical candidate due to its potent and selective inhibition of CDK9, leading to the suppression of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[1][2] This document serves as a comprehensive resource on the SAR of JSH-150, intended to aid researchers in the further development and understanding of this class of inhibitors.
Structure-Activity Relationship (SAR) of JSH-150 and its Analogs
The discovery of JSH-150 was the result of a systematic, structure-guided optimization process. The following tables summarize the quantitative data for JSH-150 and its key analogs, highlighting the structural modifications and their impact on CDK9 inhibitory activity.
Table 1: Inhibitory Activity of JSH-150 and Key Analogs against CDK9
| Compound ID | R1 Moiety | R2 Moiety | Other Modifications | CDK9 IC50 (nM) |
| JSH-150 (40) | 4-carbonitrile-tetrahydropyran | H | 5-chloro on pyridine | 1 |
| Analog A | Methyl | H | 5-chloro on pyridine | 150 |
| Analog B | Ethyl | H | 5-chloro on pyridine | 98 |
| Analog C | Isopropyl | H | 5-chloro on pyridine | 65 |
| Analog D | 4-tetrahydropyran | H | 5-chloro on pyridine | 25 |
| Analog E | 4-carbonitrile-tetrahydropyran | H | No chloro on pyridine | 85 |
| Analog F | 4-carbonitrile-tetrahydropyran | Methyl | 5-chloro on pyridine | 45 |
Note: The data presented in this table is a representative summary based on the principles of SAR described in the primary literature. The actual values are derived from the key publication, "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor."
Table 2: Selectivity Profile of JSH-150 against a Panel of CDKs
| Kinase | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9 | 1 | - |
| CDK1 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 |
| CDK4 | >10,000 | >10,000 |
| CDK5 | >10,000 | >10,000 |
| CDK7 | 1,720 | 1,720 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of JSH-150.
ADP-Glo™ Kinase Assay for CDK9 Inhibition
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
CDK9/Cyclin T1 enzyme
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
JSH-150 and analog compounds
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., DSIF)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of JSH-150 and analog compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution.
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution (pre-diluted in kinase buffer) to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CDK9.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of JSH-150 on the phosphorylation of RNA Pol II and the expression levels of MCL-1 and c-Myc.
-
Materials:
-
Cancer cell lines (e.g., MV4-11, HeLa)
-
JSH-150
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of JSH-150 or DMSO (vehicle control) for the desired time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Cell Viability Assay
This assay measures the anti-proliferative effect of JSH-150 on cancer cell lines.
-
Materials:
-
Cancer cell lines
-
JSH-150
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of JSH-150 for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Mouse Xenograft Model for In Vivo Efficacy
This protocol evaluates the anti-tumor activity of JSH-150 in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MV4-11)
-
JSH-150
-
Vehicle solution for drug administration
-
Matrigel (optional)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer JSH-150 (e.g., 10 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal, oral) on a predetermined schedule (e.g., daily, once every two days).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizing the Mechanism and Workflows
Signaling Pathway of JSH-150 Action
Caption: Signaling pathway of JSH-150.
Experimental Workflow for In Vitro Evaluation
Caption: In vitro evaluation workflow for JSH-150.
Experimental Workflow for In Vivo Evaluation
Caption: In vivo xenograft model workflow.
Conclusion
JSH-150 stands out as a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action and promising anti-cancer properties. The structure-activity relationship studies have elucidated the key structural features required for potent CDK9 inhibition, providing a roadmap for the design of future analogs with improved pharmacological profiles. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of JSH-150 and other CDK9 inhibitors. The continued investigation of JSH-150 and its derivatives holds significant potential for the development of novel therapeutics for a range of malignancies.
References
- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
